rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans
Brand Name: Vulcanchem
CAS No.: 2059910-21-1
VCID: VC11997329
InChI: InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23-20-16-24(14-17-10-6-4-7-11-17)15-19(20)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,23,25)/t19-,20+/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C22H28N2O2
Molecular Weight: 352.5 g/mol

rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans

CAS No.: 2059910-21-1

Cat. No.: VC11997329

Molecular Formula: C22H28N2O2

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans - 2059910-21-1

Specification

CAS No. 2059910-21-1
Molecular Formula C22H28N2O2
Molecular Weight 352.5 g/mol
IUPAC Name tert-butyl N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23-20-16-24(14-17-10-6-4-7-11-17)15-19(20)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,23,25)/t19-,20+/m0/s1
Standard InChI Key ZODPLMKUZITHHK-VQTJNVASSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC=CC=C2)CC3=CC=CC=C3
SMILES CC(C)(C)OC(=O)NC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3
Canonical SMILES CC(C)(C)OC(=O)NC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s molecular formula is C<sub>22</sub>H<sub>28</sub>N<sub>2</sub>O<sub>2</sub>, with a molar mass of 352.5 g/mol. Its IUPAC name, tert-butyl N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, reflects the trans configuration of the pyrrolidine ring substituents at positions 3 and 4. The stereochemistry is further confirmed by its isomeric SMILES notation: CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC=CC=C2)CC3=CC=CC=C3.

Table 1: Key Structural Descriptors

PropertyValue
CAS No.2059910-21-1
Molecular FormulaC<sub>22</sub>H<sub>28</sub>N<sub>2</sub>O<sub>2</sub>
Molecular Weight352.5 g/mol
InChI KeyZODPLMKUZITHHK-VQTJNVASSA-N
Stereochemistry(3R,4S), trans configuration

Stereochemical Significance

The trans arrangement of the benzyl and phenyl groups on the pyrrolidine ring imposes distinct conformational constraints, influencing the compound’s reactivity and interaction with chiral catalysts or biological targets. The Boc group serves as a temporary protective moiety for the amine, enabling selective deprotection under acidic conditions—a strategy pivotal in peptide synthesis and medicinal chemistry .

Synthesis and Preparation

Synthetic Pathways

The synthesis typically begins with a pyrrolidine precursor functionalized at the 3- and 4-positions. A common route involves:

  • Ring Formation: Cyclization of a linear amine to generate the pyrrolidine core.

  • Substituent Introduction: Alkylation or arylation reactions to install the benzyl and phenyl groups.

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base to protect the amine .

Raw Materials and Reagents

Key reagents include pyrrolidine derivatives, benzyl halides, phenyl Grignard reagents, and Boc<sub>2</sub>O. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are employed under inert atmospheres to prevent side reactions.

Table 2: Representative Reaction Conditions

StepReagents/Conditions
AlkylationBenzyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C
Boc ProtectionBoc<sub>2</sub>O, DMAP, DCM, rt

Applications in Organic Synthesis

Intermediate for Nitrogen Heterocycles

The compound’s Boc-protected amine is deprotected under acidic conditions (e.g., HCl in dioxane), yielding a primary amine intermediate. This amine participates in:

  • Peptide Coupling: Formation of amide bonds with carboxylic acids.

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids .

Role in Medicinal Chemistry

Analogous carbamates are precursors to kinase inhibitors and neurotransmitter analogs. For example, replacing the phenyl group with a chlorophenyl moiety (as in CAS 1312667-53-0) enhances binding to hydrophobic enzyme pockets .

Physical and Chemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DCM, THF) but insoluble in water. The Boc group enhances stability against nucleophilic attack, allowing long-term storage at 4°C .

Table 3: Physicochemical Data

PropertyValue
Boiling PointNot reported
Density~1.1 g/cm³ (estimated)
Storage Recommendations2–8°C, inert atmosphere

Spectroscopic Characterization

While specific spectral data are unavailable for this compound, analogous carbamates exhibit:

  • IR: N-H stretch at ~3350 cm⁻¹, C=O at ~1700 cm⁻¹.

  • <sup>1</sup>H NMR: tert-butyl singlet at δ 1.4 ppm, aromatic protons at δ 7.2–7.4 ppm .

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